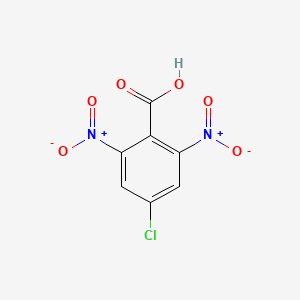

4-Chloro-2,6-dinitrobenzoic acid

Vue d'ensemble

Description

4-Chloro-2,6-dinitrobenzoic acid is a chemical compound with the molecular formula C7H3ClN2O6 . It has an average mass of 246.561 Da . It appears as a light yellow to light yellow-green crystalline substance .

Synthesis Analysis

The synthesis of 4-Chloro-2,6-dinitrobenzoic acid involves complex chemical reactions. One method involves the use of sodium dichromate and sulfuric acid . Another study discusses the synthesis of a pharmaceutical co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide . The co-crystal was made using liquid-assisted grinding and solution crystallization experiments .Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-dinitrobenzoic acid is determined by various methods such as X-ray crystallography . The crystal structures were solved by direct methods using SHELXS-97 . Nonhydrogen atoms were first refined isotropically followed by anisotropic refinement by full-matrix least-squares calculations based on F2 using SHELXL-97 .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2,6-dinitrobenzoic acid are complex. One study discusses the reaction of CDNBA- and hydroxyl ion (HO) measured at room temperature and 0.1 M of ionic strength . Another study discusses the degradation of CDNBA in the presence of H2O2 .Physical And Chemical Properties Analysis

4-Chloro-2,6-dinitrobenzoic acid has a molecular weight of 246.56 g/mol . It has a light yellow to light yellow-green crystalline appearance . From the analysis of CDNBA solubility in water at different temperatures, an enthalpy of solution of 23.2 +/- 2.5 kJ/mol was found .Applications De Recherche Scientifique

1. Benzimidazolium 3,5-dinitrobenzoate Single Crystals

- Application Summary: This compound is used in the growth of organic single crystals, which are important for the fabrication of technologically significant devices .

- Methods of Application: The compound was synthesized using benzimidazole and 3,5-dintirobenzoic acid as starting materials. Single crystals were grown using acetone as a solvent .

- Results: The grown crystal showed transparency in the entire visible region, as studied using UV–Vis-NIR spectrum. The charge transport mechanism of the crystals was analyzed using dielectric measurement .

2. 1,2,3-Benzotriazole 4-chloro-2-Nitrobenzoic Acid

- Application Summary: This compound is used in the growth of organic nonlinear optical (NLO) single crystals .

- Methods of Application: The compound was synthesized and grown by the slow evaporation solution technique (SEST) using methanol as the solvent .

- Results: The grown crystal was subjected to various characterizations like single crystal X-ray diffraction (SXRD), powder X-ray diffraction (PXRD), UV–Visible-NIR, FTIR, TG–DTA, Photoconductivity, Hirshfeld analysis, Microhardness, Dielectric studies, and Z-scan analysis .

3. Benzimidazolium 3,5-dinitrobenzoate Single Crystals

- Application Summary: This compound is used in the co-crystallization of cytosine and its fluorinated derivative with 4-chloro-3,5-dinitrobenzoic acid .

- Methods of Application: The compound was synthesized and grown by the slow evaporation solution technique (SEST) using methanol as the solvent .

- Results: The grown crystal was subjected to various characterizations like single crystal X-ray diffraction (SXRD), powder X-ray diffraction (PXRD), UV–Visible-NIR, FTIR, TG–DTA, Photoconductivity, Hirshfeld analysis, Microhardness, Dielectric studies, and Z-scan analysis .

4. Enzymatic Dehalogenation

- Application Summary: Chlorinated nitroaromatic compounds, such as 4-Chloro-2,6-dinitrobenzoic acid, can be used in studies of enzymatic dehalogenation .

- Methods of Application: The compound can be used as a substrate in enzymatic reactions to study the process of dehalogenation .

- Results: The results of such studies can provide insights into the mechanisms of enzymatic reactions and can be used to develop methods for the bioremediation of halogenated pollutants .

5. Organic Building Blocks

- Application Summary: 4-Chloro-2-nitrobenzoic acid, a compound similar to 4-Chloro-2,6-dinitrobenzoic acid, is used as an organic building block in various chemical reactions .

- Methods of Application: The specific methods of application can vary widely depending on the particular reaction being carried out .

- Results: The results can also vary widely, but the use of this compound as a building block can enable the synthesis of a wide range of organic compounds .

6. Co-Crystallisation Study

- Application Summary: A co-crystallisation study of cytosine and its fluorinated derivative with 4-chloro-3,5-dinitrobenzoic acid, a compound similar to 4-Chloro-2,6-dinitrobenzoic acid, was conducted .

- Methods of Application: The co-crystallisation was achieved initially by evaporative crystallisation and then successfully transferred into a controlled small scale cooling crystallisation environment .

- Results: The grown crystal was shown to be representative of the multi-component product phase, as confirmed by powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) methods .

Safety And Hazards

Orientations Futures

Future research could focus on the co-crystallization of the API with a co-crystal former . This could potentially improve the solubility of the final drug compound without decreasing its performance or stability . Another area of interest could be the translation of multi-component crystallisation into non-evaporative routes .

Propriétés

IUPAC Name |

4-chloro-2,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWMLRJMEVDSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376604 | |

| Record name | 4-chloro-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,6-dinitrobenzoic acid | |

CAS RN |

95192-57-7 | |

| Record name | 4-chloro-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine](/img/structure/B1607826.png)

![3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1607834.png)